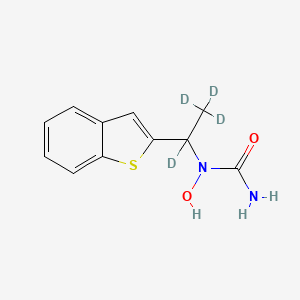

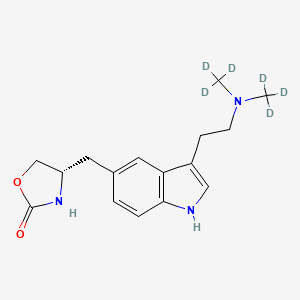

Zileuton-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

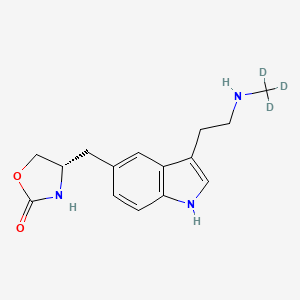

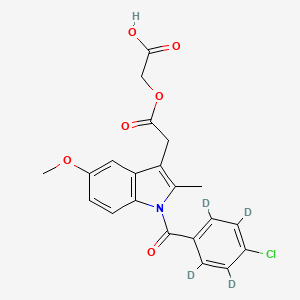

Zileuton-d4 is the deuterium labeled Zileuton . Zileuton is used by patients with mild-to-moderate chronic asthma to decrease the symptoms of asthma and the number of acute asthma attacks . It is a potent and selective inhibitor of 5-lipoxygenase with antiasthmatic properties .

Molecular Structure Analysis

Zileuton-d4 has a molecular formula of C11H8D4N2O2S . Its molecular weight is 240.3 . The structure of Zileuton-d4 is similar to that of Zileuton, but with deuterium atoms replacing certain hydrogen atoms .Applications De Recherche Scientifique

Neuroinflammation Research

Zileuton, as a 5-lipoxygenase inhibitor, has been studied for its potential to reduce levels of pro-inflammatory cytokines. Research has focused on its ability to inhibit microglial activation, which could be beneficial in conditions like spontaneous subarachnoid haemorrhage where neuroinflammation-related neuronal death is observed .

Anti-Carcinogenic Activities

Studies have explored the role of zileuton, particularly as a 5-LO inhibitor, in anti-carcinogenic activities. Its effects on endothelial cell proliferation and angiogenesis are of interest, although the specific mechanisms and applications are still being elucidated .

Analytical Chemistry

In the field of analytical chemistry, zileuton has been used in conjunction with liquid chromatography-tandem mass spectrometric methods (LC-MS/MS). A deuterated version, likely “Zileuton-d4”, serves as an internal standard for the quantification of zileuton in human plasma, ensuring accuracy and precision in measurements .

Mécanisme D'action

Target of Action

Zileuton-d4, a deuterium-labeled variant of Zileuton, primarily targets the enzyme 5-lipoxygenase (5-LO) . This enzyme plays a crucial role in the synthesis of leukotrienes, a group of inflammatory mediators that contribute to conditions like asthma .

Mode of Action

Zileuton-d4 acts as a selective inhibitor of 5-LO . By inhibiting this enzyme, it prevents the conversion of arachidonic acid into leukotrienes . Specifically, it inhibits the formation of leukotrienes LTB4, LTC4, LTD4, and LTE4 . Both the R (+) and S (-) enantiomers of Zileuton are pharmacologically active as 5-LO inhibitors .

Biochemical Pathways

The primary biochemical pathway affected by Zileuton-d4 is the arachidonic acid metabolism through the 5-LO pathway . By inhibiting 5-LO, Zileuton-d4 reduces the production of leukotrienes, which are known to induce inflammation, edema, mucus secretion, and bronchoconstriction . This results in a reduction of these symptoms in conditions like asthma .

Result of Action

Zileuton-d4 has significant molecular and cellular effects. It has been shown to prevent vascular endothelial growth factor (VEGF)-induced proliferation of human umbilical vein endothelial cells (HUVECs) in vitro, as well as in vivo . Furthermore, it activates pro-apoptotic signaling cascades, suppresses the expression of VCAM-1, ICAM-1, ETS related gene (Erg), and reduces the production of nitric oxide (NO) .

Orientations Futures

Zileuton has been studied for its antitumor effects in preclinical cervical cancer models . A phase I clinical trial has also been conducted to determine the safety and pharmacodynamics of Zileuton in sickle cell disease . These studies could potentially guide future research directions for Zileuton-d4.

Propriétés

IUPAC Name |

1-[1-(1-benzothiophen-2-yl)-1,2,2,2-tetradeuterioethyl]-1-hydroxyurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10/h2-7,15H,1H3,(H2,12,14)/i1D3,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLSOWXNZPKENC-CWIRFKENSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C1=CC2=CC=CC=C2S1)N(C(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662229 |

Source

|

| Record name | N-[1-(1-Benzothiophen-2-yl)(~2~H_4_)ethyl]-N-hydroxyurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zileuton-d4 | |

CAS RN |

1189878-76-9 |

Source

|

| Record name | N-[1-(1-Benzothiophen-2-yl)(~2~H_4_)ethyl]-N-hydroxyurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Why is Zileuton-d4 used in the analysis of Zileuton in biological samples?

A1: Zileuton-d4 is utilized as an internal standard (ISTD) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying zileuton in human plasma [, ]. The use of a deuterated analog like zileuton-d4 offers several advantages:

Q2: What analytical method was validated using Zileuton-d4 as the internal standard?

A2: The research describes the development and validation of a highly sensitive and selective LC-MS/MS method for determining zileuton concentrations in human plasma []. Key features of the validated method include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B563128.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-amino-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B563138.png)